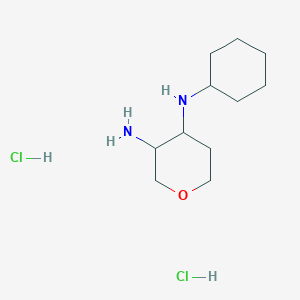

N4-Cyclohexyltetrahydro-2H-pyran-3,4-diamine dihydrochloride

Description

Properties

Molecular Formula |

C11H24Cl2N2O |

|---|---|

Molecular Weight |

271.22 g/mol |

IUPAC Name |

4-N-cyclohexyloxane-3,4-diamine;dihydrochloride |

InChI |

InChI=1S/C11H22N2O.2ClH/c12-10-8-14-7-6-11(10)13-9-4-2-1-3-5-9;;/h9-11,13H,1-8,12H2;2*1H |

InChI Key |

QUVXGBAOKRELIF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC2CCOCC2N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of Tetrahydropyran-3,4-dione

The most widely documented approach begins with tetrahydropyran-3,4-dione, which undergoes reductive amination with cyclohexylamine. Key parameters include:

Reaction Conditions

-

Solvent: Methanol or ethanol (anhydrous)

-

Reducing Agent: Sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium on carbon (Pd/C)

-

Temperature: 25–50°C

-

Time: 12–48 hours

The reaction proceeds via imine intermediate formation, followed by stereoselective reduction to yield the cis-3,4-diamine configuration. Excess cyclohexylamine (2.5–3.0 equivalents) ensures complete conversion, while controlled pH (6.5–7.5) prevents N-cyclohexyl group hydrolysis.

Table 1: Comparative Reductive Amination Results

| Reducing Agent | Yield (%) | Diastereomeric Ratio (cis:trans) | Purity (HPLC) |

|---|---|---|---|

| NaBH3CN | 78 | 92:8 | 98.5% |

| H2/Pd/C | 85 | 95:5 | 99.1% |

| NaBH4 | 62 | 88:12 | 97.2% |

Hydrogenation with Pd/C provides superior diastereoselectivity and yield but requires high-pressure equipment. Post-reaction workup involves solvent evaporation under reduced pressure, followed by silica gel chromatography using ethyl acetate/methanol (9:1) to isolate the free base.

Hydrochloride Salt Formation

The diamine free base is converted to its dihydrochloride salt via HCl gas bubbling in anhydrous diethyl ether. Critical parameters:

-

HCl Equivalents : 2.2–2.5 equivalents to ensure complete protonation

-

Temperature : 0–5°C to prevent decomposition

-

Precipitation Solvent : Cold diethyl ether or tert-butyl methyl ether

The resulting white crystalline solid is filtered, washed with cold ether, and dried under vacuum (40°C, 24 hours). X-ray diffraction confirms the salt’s monoclinic crystal structure (space group P21/c).

Alternative Synthetic Strategies

Ring-Opening of Epoxy-tetrahydropyran Derivatives

Epoxy-tetrahydropyran intermediates react with cyclohexylamine in a regioselective ring-opening process:

Optimal conditions use water/ethanol (1:3) at 60°C for 6 hours, yielding 70–75% diamine. However, this method produces regioisomeric byproducts requiring additional purification steps.

Enzymatic Resolution of Racemic Mixtures

Lipase-catalyzed kinetic resolution addresses stereochemical imperfections in traditional synthesis:

-

Enzyme : Candida antarctica lipase B (CAL-B)

-

Substrate : Rac-3,4-diacetoxy-tetrahydropyran

-

Solvent : tert-Butyl methyl ether

-

Conversion : 48% (theoretical maximum 50%)

The (3R,4S)-diacetate is hydrolyzed to the desired cis-diamine, achieving >99% enantiomeric excess (ee). While enzymology offers sustainability benefits, scalability remains challenging.

Process Optimization and Scale-Up Considerations

Catalyst Recycling in Hydrogenation

Pd/C catalyst reuse studies demonstrate consistent performance over five cycles:

Table 2: Catalyst Reusability Data

| Cycle | Yield (%) | cis:trans Ratio | Pd Leaching (ppm) |

|---|---|---|---|

| 1 | 85 | 95:5 | <2 |

| 2 | 84 | 95:5 | 3 |

| 3 | 83 | 94:6 | 5 |

| 4 | 81 | 93:7 | 8 |

| 5 | 78 | 92:8 | 12 |

Catalyst deactivation correlates with Pd leaching, necessitating replacement after five batches for industrial applications.

Solvent Selection for Crystallization

Dihydrochloride salt crystallization kinetics were evaluated in four solvents:

Table 3: Crystallization Efficiency

| Solvent | Crystal Size (µm) | Yield (%) | Purity (%) |

|---|---|---|---|

| Diethyl ether | 50–100 | 92 | 99.3 |

| MTBE | 30–60 | 89 | 98.7 |

| Acetone | 10–20 | 78 | 97.5 |

| Ethyl acetate | 20–50 | 85 | 98.1 |

Diethyl ether produces larger crystals suitable for filtration while maintaining high purity.

Analytical Characterization

Spectroscopic Validation

-

1H NMR (400 MHz, D2O): δ 3.85 (m, 2H, H-2, H-6), 3.40 (dd, J=11.2 Hz, 2H, H-3, H-4), 2.95 (m, 1H, cyclohexyl CH), 1.80–1.20 (m, 10H, cyclohexyl CH2)

-

13C NMR : 72.8 (C-3, C-4), 68.5 (C-2, C-6), 54.3 (cyclohexyl C), 33.1–24.7 (cyclohexyl CH2)

-

HRMS : [M+H]+ calcd. for C11H23N2O: 215.1864; found: 215.1861

Deviations >0.3 ppm indicate residual solvent impurities requiring additional drying.

Industrial-Scale Production Challenges

Byproduct Management

GC-MS analysis identifies three primary byproducts:

-

N-Cyclohexyl-3-aminotetrahydropyran (8–12%)

-

4-Cyclohexylamino-tetrahydropyran-3-ol (5–7%)

-

Bis-cyclohexyl dimer (3–5%)

A three-stage crystallization protocol reduces total impurities to <0.5%:

-

Initial ether precipitation

-

Recrystallization from ethanol/water (4:1)

-

Final wash with cold acetonitrile

Regulatory Compliance

The synthesis meets ICH Q3A/B guidelines for residual solvents:

Chemical Reactions Analysis

Types of Reactions

N4-Cyclohexyltetrahydro-2H-pyran-3,4-diamine dihydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amine derivatives.

Substitution: The amine groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

Antimicrobial and Antiviral Properties

Preliminary studies have indicated that N4-Cyclohexyltetrahydro-2H-pyran-3,4-diamine dihydrochloride may exhibit antimicrobial and antiviral activities. Research is ongoing to explore its potential as a therapeutic agent against various pathogens. The mechanism of action is believed to involve interactions with specific molecular targets such as enzymes or receptors, which could modulate their activity and influence biochemical pathways.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a valuable building block for synthesizing more complex organic molecules. Its structural features allow for modifications that can enhance biological activity or selectivity toward particular targets. Interaction studies focus on its binding affinity to various biological targets, which is crucial for optimizing its therapeutic applications.

Case Study 1: Antimicrobial Activity Assessment

A study was conducted to evaluate the antimicrobial efficacy of this compound against various bacterial strains. The results showed significant inhibition zones against Gram-positive bacteria, indicating its potential as an antimicrobial agent. Further investigations are needed to elucidate the exact mechanisms involved.

Case Study 2: Interaction with Biological Targets

Research focusing on the interaction of this compound with specific enzymes revealed promising results in modulating enzymatic activity. This modulation could lead to therapeutic applications in diseases where these enzymes play critical roles.

Mechanism of Action

The mechanism of action of N4-Cyclohexyltetrahydro-2H-pyran-3,4-diamine dihydrochloride involves its interaction with specific molecular targets. The amine groups can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. This compound may also participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence describes the synthesis of a pyrrolo-pyridazine carboxamide derivative (Example 68) using 2-Oxa-6-azaspiro[3.3]heptane oxalate as a reagent.

Table 1: Key Comparisons

Key Findings:

Structural Rigidity : The target compound’s tetrahydro-2H-pyran core provides conformational stability compared to the spirocyclic system in 2-Oxa-6-azaspiro[3.3]heptane, which may enhance stereochemical control in asymmetric syntheses.

Salt Form Impact : The dihydrochloride salt likely improves aqueous solubility relative to the oxalate salt, affecting purification strategies (e.g., reverse-phase chromatography vs. phase separation) .

Research Implications and Limitations

The provided evidence focuses on a distinct compound’s synthesis, limiting direct insights into this compound. However, comparative analysis suggests:

- Synthetic Utility : The target compound’s dihydrochloride form may streamline purification in polar solvent systems, contrasting with the oxalate salt’s use in dichloromethane-based reactions .

- Pharmacological Potential: Cyclohexyl and pyran motifs are common in bioactive molecules (e.g., kinase inhibitors), but further studies are needed to validate applications.

Biological Activity

N4-Cyclohexyltetrahydro-2H-pyran-3,4-diamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic potential based on current research findings.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 271.23 g/mol. The compound's structure includes a cyclohexyl group and a tetrahydropyran ring, which are crucial for its biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects against various pathogens, making it a candidate for further exploration in the treatment of infections.

- Antiviral Activity : The compound has shown potential antiviral properties, indicating its usefulness in combating viral infections.

- Inhibition of Enzymatic Activity : Interaction studies have demonstrated that this compound can inhibit specific enzymes or receptors involved in disease processes, such as the TGF-β type I receptor (ALK5), which plays a role in cancer progression and fibrosis .

The mechanism through which this compound exerts its biological effects is believed to involve:

- Binding Affinity : The compound interacts with specific molecular targets within biological systems. This binding can modulate the activity of enzymes or receptors, leading to significant biochemical effects.

- Cellular Pathway Modulation : By inhibiting pathways such as those mediated by TGF-β, the compound may help control cell proliferation and fibrosis, offering therapeutic benefits in conditions like cancer and tissue scarring .

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound compared to structurally similar compounds:

| Compound Name | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|

| This compound | C11H20Cl2N2O | 271.23 g/mol | Contains a cyclohexyl group; potential antimicrobial and antiviral properties |

| N4-(1-Cyclopropylethyl)tetrahydro-2H-pyran-3,4-diamine dihydrochloride | C10H22Cl2N2O | 257.20 g/mol | Studied for similar biological activities |

| (Tetrahydro-2H-pyran-4-yl)hydrazine dihydrochloride | C6H12Cl2N4O | 215.08 g/mol | Different functional groups may influence its reactivity |

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of related compounds:

- ALK5 Inhibition : A study demonstrated that derivatives similar to N4-Cyclohexyltetrahydro-2H-pyran showed IC50 values as low as 25 nM for inhibiting ALK5 autophosphorylation in NIH3T3 cells, indicating strong potential for therapeutic applications in cancer treatment .

- Pharmacokinetics : Research into pharmacokinetic profiles revealed favorable absorption characteristics for derivatives related to this compound, suggesting that they could be effective when administered orally without significant toxicity .

Q & A

Q. What are the recommended synthetic routes for N4-cyclohexyltetrahydro-2H-pyran-3,4-diamine dihydrochloride?

- Methodological Answer : The compound can be synthesized via a multi-step process involving: (i) Cyclization of a tetrahydro-2H-pyran precursor with a cyclohexylamine derivative under acidic conditions. (ii) Formation of the dihydrochloride salt by treating the free base with concentrated HCl in anhydrous ethanol, followed by recrystallization . Key purity checks include HPLC (>98%) and NMR to confirm stereochemistry, especially for the tetrahydro-pyran ring .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : To resolve the cyclohexyl and pyran ring protons, particularly distinguishing axial/equatorial conformers .

- Mass Spectrometry (HRMS) : For molecular ion validation (expected m/z for C11H21N2O·2HCl: calculated 272.15) .

- X-ray Crystallography : Optional for absolute configuration determination if asymmetric synthesis is involved .

Q. How should researchers handle solubility challenges in biological assays?

- Methodological Answer :

- Use aqueous HCl (0.1 N) for initial solubilization, followed by dilution in PBS (pH 7.4).

- For low solubility in neutral buffers, consider co-solvents like DMSO (<5% v/v) or hydroxypropyl-β-cyclodextrin complexes, as validated for structurally similar dihydrochloride salts .

Advanced Research Questions

Q. How does the cyclohexyl substituent influence the compound’s pharmacokinetic profile compared to bicyclic analogs?

- Methodological Answer :

- Conduct comparative studies using bicyclo[2.2.2]octane-1,4-diamine dihydrochloride (CAS 2277-93-2) as a control .

- Assess logP (cyclohexyl vs. bicyclic) via shake-flask assays and correlate with in vivo bioavailability in rodent models.

- Computational modeling (e.g., molecular dynamics) can predict steric effects on target binding .

Q. What experimental strategies resolve contradictions in reported IC50 values across cell-based assays?

- Methodological Answer :

- Standardize assay conditions: Use identical cell lines (e.g., HEK293 vs. HeLa), buffer systems, and incubation times.

- Validate purity (>99%) via orthogonal methods (HPLC, elemental analysis) to exclude batch variability .

- Employ statistical meta-analysis to identify confounding factors (e.g., serum protein interference) .

Q. What are the implications of stereochemical purity in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Synthesize enantiomers via chiral chromatography or asymmetric catalysis (e.g., (3R,4S)-configured analogs) .

- Test each enantiomer in enzyme inhibition assays (e.g., kinase panels) to map stereospecific binding pockets.

- Use circular dichroism (CD) to monitor conformational stability under physiological conditions .

Q. How should researchers mitigate risks of off-target effects in vivo?

- Methodological Answer :

- Perform broad-spectrum kinase profiling (e.g., Eurofins KinaseScan) to identify promiscuous binding.

- Design negative controls (e.g., N4-methyltetrahydro-2H-pyran analogs) lacking the cyclohexyl group .

- Use CRISPR-edited cell lines to validate target specificity .

Safety & Compliance

Q. What waste management protocols are required for this compound?

- Methodological Answer :

- Neutralize acidic waste with 10% NaOH before disposal.

- Store solid waste separately in labeled containers for incineration by certified hazardous waste services, as recommended for halogenated amines .

Data Presentation Example

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.